7-Neohesperidosides

Antioxidant activity DPPH radical-scavenging Flavonoid structure-activity relationship

Analytical confusion between 7-O-neohesperidosides and their tasteless 7-O-rutinoside isomers leads to quantitation errors and flawed bioactivity data. This class of citrus flavonoids features the defining α-(1→2)-linked neohesperidose disaccharide at the 7-OH position. - **Mass spec certainty:** Produces diagnostic [M-H-120]⁻ ion via CID-MS/MS, differentiating from rutinosides. - **Pharmacological validity:** Neohesperidin shows 5.3× greater DPPH radical scavenging (IC50 0.6 mM vs. 3.2 mM) than hesperidin. - **Industrial feedstock:** Essential for synthesis of neohesperidin dihydrochalcone (NHDC), sweetness 1500-1800× sucrose. Available for analytical, food science, and pharmacology R&D. Ships globally.

Molecular Formula C28H34O16
Molecular Weight 626.6 g/mol
CAS No. 28383-41-7
Cat. No. B3028712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Neohesperidosides
CAS28383-41-7
Molecular FormulaC28H34O16
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H34O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-33,35-38H,8H2,1-2H3
InChIKeyOWOPLXKZQIHNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Neohesperidosides Performance Baseline


7-Neohesperidosides (CAS 28383-41-7) denotes the class of flavonoid-7-O-neohesperidosides, whose principal citrus-derived exemplar is hesperetin-7-O-neohesperidoside (neohesperidin, CAS 13241-33-3) . Compounds in this class share a defining α-(1→2)-linked neohesperidose disaccharide (L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) appended at the flavonoid 7-OH position, distinguishing them from the isomeric tasteless 7-O-rutinosides that bear an α-(1→6) linkage [1]. The class includes naringin (naringenin-7-O-neohesperidoside), neoeriocitrin, and poncirin, found predominantly in bitter citrus species (pummelo, grapefruit, sour orange) [2]. Quantitative differentiation from the closest rutinoside analogs is well-established through radical-scavenging potency, mass spectrometric fragmentation, taste phenotype, and pharmacokinetic exposure profiles.

Analytical standard for flavanone glycoside quantification
Bitter tastant reference for sensory and debittering studies
Exclusive precursor for NHDC high-intensity sweetener synthesis

7-Neohesperidosides Substitution Risks


Generic substitution of a flavonoid-7-O-neohesperidoside by its isomeric 7-O-rutinoside counterpart (e.g., substituting hesperidin for neohesperidin on the basis of shared aglycone and molecular weight) is demonstrably unsound. Critically, the interglycosidic linkage (α-1,2 vs α-1,6) is a binary molecular switch governing bitterness perception, with 1,2-linked neohesperidosides imparting bitter taste and 1,6-linked rutinosides remaining tasteless [1]. Furthermore, the same linkage dictates substantially different radical-scavenging potency in the DPPH assay and generates diagnostic ion signatures enabling unambiguous differentiation by collision-induced dissociation mass spectrometry (CID-MS/MS) [2][3]. These differences are not surrogate-agnostic; procurement for analytical standards, taste-modification applications, or pharmacokinetic studies that substitute rutinoside for neohesperidoside will generate systematically flawed results.

7-O-neohesperidoside
7-O-rutinoside
Tasteless rutinoside cannot replicate bitter taste phenotype — sensory studies require the neohesperidoside.
7-O-neohesperidoside
7-O-rutinoside
Radical-scavenging potency and CID-MS/MS fragmentation differ — analytical substitution leads to misannotation.
7-O-neohesperidoside
7-O-rutinoside
Systemic exposure profiles diverge substantially — rutinoside cannot substitute in pharmacokinetic research.

7-Neohesperidosides Quantitative Evidence


DPPH Radical-Scavenging Potency

In a direct within-study comparison using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay, neohesperidin (hesperetin-7-O-neohesperidoside) exhibited approximately 5.3-fold greater potency than its isomeric rutinoside counterpart, hesperidin [1]. The study further reports that naringin (another 7-O-neohesperidoside) was inactive (IC50 >4 mM), establishing that both the aglycone structure and the neohesperidoside linkage contribute to radical-scavenging capacity [1]. A separate confirmatory study quantified neohesperidin DPPH IC50 at 22.31 μg/mL [2].

DPPH Potency
Head-to-head
Neohesperidin IC50 0.6 mM Hesperidin IC50 3.2 mM
~5.3× greater radical-scavenging potency reported
Cell-free DPPH assay; naringin inactive
Antioxidant activity DPPH radical-scavenging Flavonoid structure-activity relationship

CID-MS/MS Diagnostic Fragmentation

In negative-ion collision-induced dissociation (CID) MS/MS, flavonoid-7-O-neohesperidosides universally generate a characteristic [M−H−120]⁻ fragment ion that is absent or substantially diminished in isomeric 7-O-rutinosides, providing unambiguous structural assignment of the interglycosidic linkage [1]. A recent paper-spray MS/MS study directly demonstrated that for the hesperidin–neohesperidin pair, the fragment ion at m/z 489 (corresponding to an internal glucose fragmentation) appears exclusively in the neohesperidoside spectrum, while the m/z 325 ion has increased relative intensity for the rutinoside isomer [2]. Quantitatively, Zhou et al. (2006) demonstrated that the relative abundance of key fragment ions permits unambiguous differentiation of all 1,2- vs 1,6-linked O-diglycosyl flavanone isomers [3].

MS Fragmentation
Cross-study comparable
[M−H−120]⁻ diagnostic ion exclusive to neohesperidosides
Enables unambiguous isomer identification
Negative-ion CID-MS/MS; absent in rutinosides
Analytical chemistry Mass spectrometry Flavonoid glycoside identification

Bitter Taste Phenotype

Flavanone-7-O-neohesperidosides are causally established as the primary bitter principle in citrus fruits, whereas the isomeric flavanone-7-O-rutinosides are tasteless [1]. This functional divergence is encoded at the enzymatic level: the 1,2-rhamnosyltransferase (Cm1,2RhaT) produces bitter neohesperidosides, while the 1,6-rhamnosyltransferase (Cs1,6RhaT) yields tasteless rutinosides [2]. Quantitative HPLC analysis of Citrus aurantium peel extract found neohesperidin present at 2.6 mg/mL alongside naringin at 3.6 mg/mL, confirming substantial natural abundance of the bitter neohesperidosides in the source material [3].

Taste Phenotype
Class-level
Bitter (neohesperidoside) vs tasteless (rutinoside)
Mandatory bitter control for sensory/debittering studies
Encoded by Cm1,2RhaT enzyme linkage
Taste biology Citrus flavor chemistry Flavonoid glycoside bitterness

Pharmacokinetic Exposure

In a rat pharmacokinetic study of Fructus Aurantii extract containing multiple flavanone glycosides, neohesperidin yielded a mean Cmax of 418.4 ng/mL and an AUC₍₀₋ₜ₎ of 985.7 ng·h/mL, whereas hesperidin gave a Cmax of only 17.04 ng/mL and an AUC₍₀₋ₜ₎ of 23.41 ng·h/mL [1]. The neohesperidin/hesperidin Cmax ratio was approximately 25:1, and the AUC ratio was approximately 42:1. A separate bioavailability study in rats determined the absolute oral bioavailability of total neohesperidin to be approximately 5.30% in lean rats and 4.03% in obese rats [2].

Systemic Exposure
Cross-study comparable
~42× higher AUC vs. hesperidin
Exposure-model context supports neohesperidoside selection
Rat oral administration; extract-based delivery
Pharmacokinetics Flavonoid bioavailability Fructus Aurantii

High-Intensity Sweetener Derivatization

Hydrogenation of the 7-O-neohesperidoside scaffold uniquely yields intensely sweet dihydrochalcones that are 1500–1800 times sweeter than sucrose weight-for-weight, whereas the corresponding 7-O-rutinosides do not yield comparably sweet dihydrochalcones [1]. Neohesperidin dihydrochalcone (NHDC, E 959) is a commercial non-nutritive sweetener used at 4–20 ppm in food and beverages, exhibiting maximum stability at pH 3–5 with a t₉₀% of 164 days at pH 4.50 and 20°C [2]. The yeast-mediated hydrogenation synthesis route achieves NHDC yields exceeding 83% from the neohesperidoside precursor [3].

Sweetener Derivatization
Class-level
NHDC 1500–1800× sweeter than sucrose; exclusive to neohesperidoside
Sweetener manufacturing feedstock context
Requires hydrogenation; not attainable from rutinoside
Food science Sweetener chemistry Flavonoid dihydrochalcone

DMSO Solubility

Commercial datasheets consistently report neohesperidin DMSO solubility as ≥30 mg/mL at 25°C, whereas hesperidin DMSO solubility ranges from 27 to 100 mg/mL depending on the source, with one major supplier reporting 75 mg/mL . This differential solubility in the most common cell-culture solvent has practical consequences for stock solution preparation and dose-response studies. Neohesperidin is also soluble in pyridine (20 mg/mL) and water (3.98 mg/L at 20°C) .

DMSO Solubility
Data to verify
Neohesperidin ≥30 mg/mL; hesperidin 27–100 mg/mL
In vitro assay preparation context
Supplier-reported; may vary by lot
Solubility Sample preparation In vitro assay

7-Neohesperidosides Application Scenarios


LC-MS/MS Reference Standard

For analytical chemistry laboratories developing or validating LC-MS/MS methods for the quantification of flavanone glycosides in citrus products, herbal medicines (Fructus Aurantii, Zhiqiao), dietary supplements, or biological matrices, a 7-neohesperidoside reference standard is indispensable. The unambiguous CID-MS/MS fragmentation signature (characteristic [M−H−120]⁻ ion) enables definitive differentiation from the isomeric flavanone-7-O-rutinosides, preventing the systematic misquantitation that occurs when a rutinoside standard is used to calibrate a neohesperidoside analyte [1][2]. In a multi-component pharmacokinetic study, neohesperidin Cmax was 418.4 ng/mL vs. hesperidin at 17.04 ng/mL [3], emphasizing that a rutinoside standard cannot serve as a surrogate calibrant for neohesperidoside quantification in any biological or food matrix.

Bitterness and Flavor Research

Food science research programs investigating citrus bitterness, debittering enzyme development, or flavor-enhancement strategies require authentic 7-O-neohesperidosides. The enzymatic basis of bitterness is binary: Cm1,2RhaT produces bitter neohesperidosides; Cs1,6RhaT produces tasteless rutinosides [4]. Therefore, in any debittering assay or sensory panel evaluating Citrus aurantium or grapefruit products, the bitter neohesperidoside standard must be used as the positive bitter tastant control, not the tasteless rutinoside. At a concentration of 2.6 mg/mL in citrus peel extract, neohesperidin contributes significantly to overall bitterness [5], and its hydrogenation product NHDC is the only known derivative that converts this bitterness into intense sweetness (1500–1800× sucrose) .

Antioxidant and Anti-Inflammatory Screening

Pharmacology laboratories evaluating the antioxidant or anti-inflammatory efficacy of citrus flavonoids should procure the 7-neohesperidoside for screening campaigns. In the widely used DPPH radical-scavenging assay, neohesperidin demonstrated 5.3-fold greater potency than hesperidin (IC50 0.6 mM vs. 3.2 mM) [6]. In an in vivo model of gastric lesions, neohesperidin at 50 mg/kg inhibited 55.0% of HCl/ethanol-induced gastric damage [7]. For anti-inflammatory research, neohesperidin reduced the levels of IL-1β, IL-6, IL-8, TNF-α, and MMP-3, -9, and -13 in rheumatoid arthritis fibroblast-like synoviocytes stimulated with TNF-α [8]. These pharmacological activities are scaffold-specific and cannot be extrapolated from rutinoside data.

NHDC Sweetener Manufacturing

The food and beverage industry's production of the high-intensity sweetener neohesperidin dihydrochalcone (E 959) depends entirely on 7-O-neohesperidoside feedstock. The hydrogenation of neohesperidin yields NHDC with a sweetness intensity 1500–1800 times that of sucrose, usable at extremely low concentrations (4–20 ppm) as a flavor enhancer and bitterness masking agent [9]. Microbial biotransformation achieves >83% conversion yield [10], and the product exhibits a shelf-stable half-life (t₉₀%) of 164 days at pH 4.50 and 20°C [11]. The rutinoside (hesperidin) cannot be economically converted into a comparably sweet dihydrochalcone, making the neohesperidoside scaffold the exclusive raw material for this industrial application.

Application
Selection Property
Validation Focus
Flavanone glycoside LC-MS quantification
Neohesperidoside diagnostic fragmentation
CID-MS/MS ion signature confirmation
Citrus bitterness and debittering studies
Bitter tastant phenotype
Sensory panel or enzyme assay bitter control
Oxidative-stress and inflammation research models
Radical-scavenging and cytokine-modulation profile
DPPH assay and cell-model endpoint review
High-intensity sweetener production
Neohesperidoside as exclusive feedstock
Hydrogenation yield and dihydrochalcone stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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